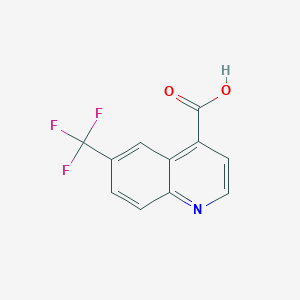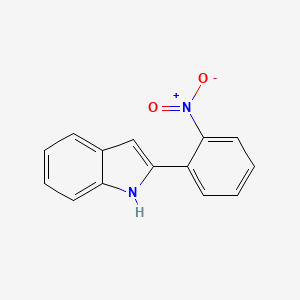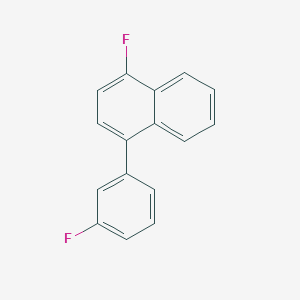
1-Fluoro-4-(3-fluorophenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(3-fluorophenyl)naphthalene is an organofluorine compound with the molecular formula C16H10F2 It is a derivative of naphthalene, characterized by the presence of two fluorine atoms attached to the aromatic rings
Métodos De Preparación
The synthesis of 1-Fluoro-4-(3-fluorophenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction parameters, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
1-Fluoro-4-(3-fluorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
1-Fluoro-4-(3-fluorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of fluorinated organic molecules and their interactions with biological systems. Fluorine atoms can influence the binding affinity and selectivity of molecules for biological targets.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for the synthesis of fluorinated drugs.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like increased chemical resistance and reduced surface energy.
Mecanismo De Acción
The mechanism by which 1-Fluoro-4-(3-fluorophenyl)naphthalene exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, the fluorine atoms can affect the binding interactions with molecular targets, such as enzymes or receptors. The exact pathways involved vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
1-Fluoro-4-(3-fluorophenyl)naphthalene can be compared to other fluorinated naphthalene derivatives, such as:
1-Fluoronaphthalene: A simpler compound with a single fluorine atom attached to the naphthalene ring.
1-Chloronaphthalene: A chlorinated analogue of naphthalene. While it shares some chemical properties with fluorinated derivatives, the presence of chlorine can lead to different reactivity and applications.
1-Bromonaphthalene: Another halogenated naphthalene derivative. Bromine atoms are larger and more polarizable than fluorine atoms, which can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to other halogenated naphthalenes.
Propiedades
Número CAS |
1214330-15-0 |
|---|---|
Fórmula molecular |
C16H10F2 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
1-fluoro-4-(3-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-12-5-3-4-11(10-12)13-8-9-16(18)15-7-2-1-6-14(13)15/h1-10H |
Clave InChI |
SUWCCTSJAXMXLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B11870924.png)
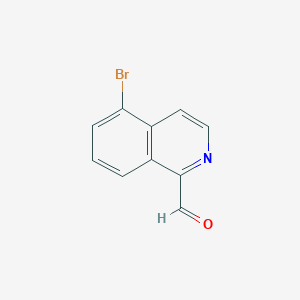

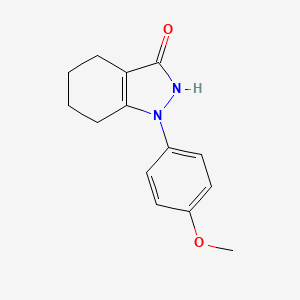






![3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11870972.png)

